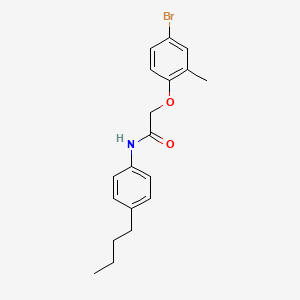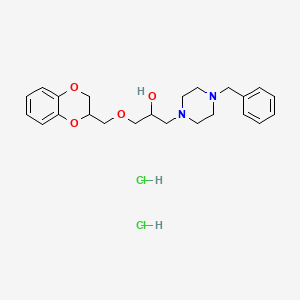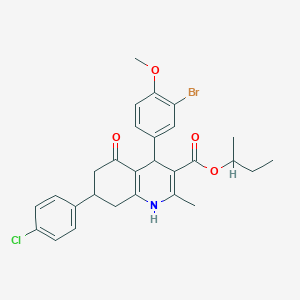![molecular formula C22H19ClN2O5S B4970624 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4970624.png)
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid, also known as CGP 7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 has been shown to have a wide range of biochemical and physiological effects in various animal models and cell culture systems. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 in lab experiments include its high potency and selectivity for the mGluR5 receptor, as well as its well-established pharmacological profile. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and timing, and the difficulty in interpreting results due to the complex interactions between different neurotransmitter systems.
Zukünftige Richtungen
There are many future directions for research on 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930, including further investigation of its neuroprotective effects in various animal models of neurological and psychiatric disorders, as well as its potential therapeutic applications in clinical settings. In addition, there is a need for more studies to elucidate the complex interactions between different neurotransmitter systems and their role in the pathophysiology of these disorders. Finally, there is a need for the development of more selective and potent mGluR5 antagonists that can be used as tools for studying the role of this receptor in health and disease.
Synthesemethoden
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 can be synthesized using a multi-step process involving the reaction of 2-amino benzoic acid with 3-chloro-2-methylbenzene sulfonyl chloride followed by coupling with N-protected glycine and deprotection to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 has been extensively studied in preclinical and clinical research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. In addition, it has been investigated as a potential treatment for anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-15-18(23)11-7-13-20(15)25(31(29,30)16-8-3-2-4-9-16)14-21(26)24-19-12-6-5-10-17(19)22(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEYTQJZNGAGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)



![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)


![(3aS*,6aR*)-3-(2-methoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4970602.png)
![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
